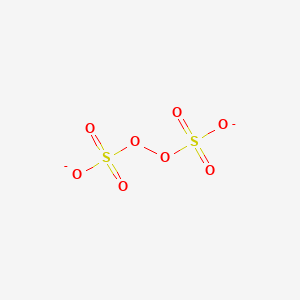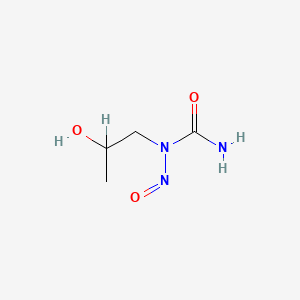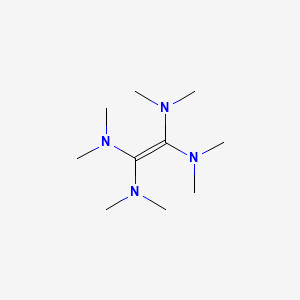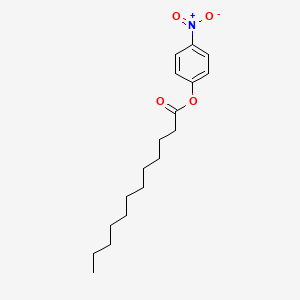
4-(beta-(10-Phenothiazinyl)-ethyl)-1,4-diazabicyclo(4.4.0)decane
説明
4-(beta-(10-Phenothiazinyl)-ethyl)-1,4-diazabicyclo(4.4.0)decane, commonly known as DTBZ, is a chemical compound that has been widely used in scientific research. It is a dopamine transporter ligand that has been shown to have potential applications in the treatment of Parkinson's disease and other neurological disorders.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 4-(beta-(10-Phenothiazinyl)-ethyl)-1,4-diazabicyclo(4.4.0)decane involves the reaction of 1,4-diazabicyclo[4.4.0]decane with beta-(10-phenothiazinyl)ethyl bromide in the presence of a base to form the desired compound.
Starting Materials
1,4-diazabicyclo[4.4.0]decane, beta-(10-phenothiazinyl)ethyl bromide, Base (e.g. potassium carbonate)
Reaction
Step 1: Dissolve 1,4-diazabicyclo[4.4.0]decane in a suitable solvent (e.g. dichloromethane)., Step 2: Add the base (e.g. potassium carbonate) to the solution and stir for a few minutes., Step 3: Add beta-(10-phenothiazinyl)ethyl bromide to the reaction mixture and stir for several hours at room temperature., Step 4: Purify the crude product by column chromatography using a suitable solvent system (e.g. hexane/ethyl acetate)., Step 5: Recrystallize the purified product from a suitable solvent (e.g. ethanol) to obtain the final product, 4-(beta-(10-Phenothiazinyl)-ethyl)-1,4-diazabicyclo[4.4.0]decane.
作用機序
DTBZ binds to the dopamine transporter protein, which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By binding to the dopamine transporter, DTBZ inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels can help to alleviate the symptoms of Parkinson's disease.
生化学的および生理学的効果
DTBZ has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to an improvement in motor function in patients with Parkinson's disease. DTBZ has also been shown to have antioxidant properties, which may help to protect against oxidative stress in the brain.
実験室実験の利点と制限
DTBZ has a number of advantages for use in lab experiments. It is a highly selective dopamine transporter ligand, making it an ideal imaging agent for PET scans. It has also been shown to have low toxicity, making it safe for use in animal studies. However, DTBZ has a short half-life, which can make it difficult to use in longitudinal studies.
将来の方向性
There are a number of future directions for research on DTBZ. One area of interest is the use of DTBZ in the diagnosis and treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Another area of interest is the development of new imaging agents that can selectively bind to other neurotransmitter transporters. Finally, there is a need for further research on the biochemical and physiological effects of DTBZ, particularly with regard to its antioxidant properties.
科学的研究の応用
DTBZ has been extensively used in scientific research due to its ability to selectively bind to dopamine transporters. This has led to its potential use in the diagnosis and treatment of Parkinson's disease and other neurological disorders. DTBZ has been shown to have high affinity and selectivity for dopamine transporters, making it an ideal imaging agent for positron emission tomography (PET) scans. PET scans using DTBZ have been used to visualize the loss of dopamine transporters in the brains of patients with Parkinson's disease.
特性
IUPAC Name |
10-[2-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl)ethyl]phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3S/c1-3-10-21-19(8-1)25(20-9-2-4-11-22(20)26-21)16-14-23-13-15-24-12-6-5-7-18(24)17-23/h1-4,8-11,18H,5-7,12-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWQJCSOWMSVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCN(CC2C1)CCN3C4=CC=CC=C4SC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956147 | |
| Record name | 10-[2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)ethyl]-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(beta-(10-Phenothiazinyl)-ethyl)-1,4-diazabicyclo(4.4.0)decane | |
CAS RN |
34654-96-1 | |
| Record name | 4-(beta-(10-Phenothiazinyl)-ethyl)-1,4-diazabicyclo(4.4.0)decane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034654961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-[2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)ethyl]-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B1198047.png)









